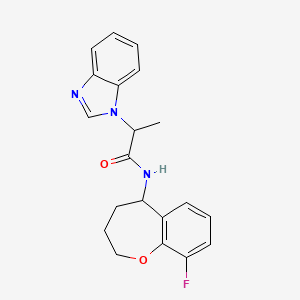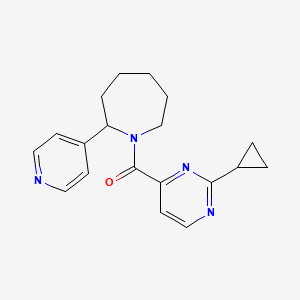![molecular formula C14H18BrN3O2S B6965914 1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B6965914.png)
1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide is a complex organic compound featuring a pyrrolidine ring substituted with a brominated cyanophenyl group and a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-[1-[(2-chloro-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide
- 1-[1-[(2-fluoro-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide
Uniqueness
1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound versatile for different applications .
Properties
IUPAC Name |
1-[1-[(2-bromo-4-cyanophenyl)methyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2S/c1-17-21(19,20)10-13-3-2-6-18(13)9-12-5-4-11(8-16)7-14(12)15/h4-5,7,13,17H,2-3,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQBFDBEJGRNRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1CCCN1CC2=C(C=C(C=C2)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(2-Methoxyethoxy)azetidin-1-yl]-2-methyl-2-pyridin-3-ylpropan-1-one](/img/structure/B6965835.png)
![1-ethyl-3,5-dimethyl-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyrazole-4-carboxamide](/img/structure/B6965842.png)
![1-[2,4-Dimethyl-5-(trifluoromethyl)pyrazol-3-yl]-3-spiro[3.4]octan-3-ylurea](/img/structure/B6965845.png)
![6-[(4-Naphthalen-1-ylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6965853.png)

![3-[2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carbonyl]-1H-quinolin-2-one](/img/structure/B6965891.png)
![1-[2-[(4-Methylpyrazol-1-yl)methyl]morpholin-4-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one](/img/structure/B6965894.png)
![1-butan-2-yl-N,5-dimethyl-N-[1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethyl]pyrazole-3-carboxamide](/img/structure/B6965895.png)
![3-(1H-imidazol-2-yl)-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B6965904.png)
![N-methyl-N-[methyl(1H-pyrazol-5-ylmethyl)sulfamoyl]cyclohexanamine](/img/structure/B6965906.png)
![[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-[1-(2-methylphenyl)pyrazol-4-yl]methanone](/img/structure/B6965932.png)
![2-cyclopropyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]pyrimidine-4-carboxamide](/img/structure/B6965937.png)

![2-ethoxy-N-(thiadiazol-5-yl)-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B6965947.png)
